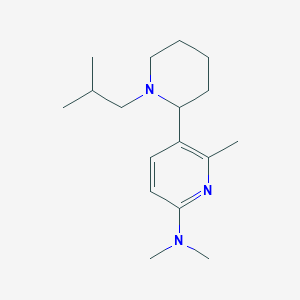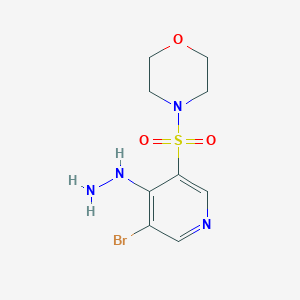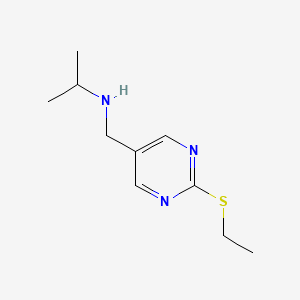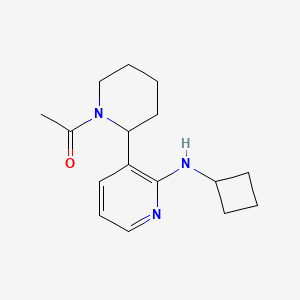
5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an isobutyl group and a pyridine ring substituted with trimethyl groups. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Substitution with Isobutyl Group: The piperidine ring is then substituted with an isobutyl group using an alkylation reaction with isobutyl bromide in the presence of a base like sodium hydride.
Formation of Pyridine Ring: The pyridine ring is synthesized separately through a condensation reaction involving acetaldehyde and ammonia.
Coupling of Rings: The piperidine and pyridine rings are coupled together using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a palladium catalyst.
Trimethylation: The final step involves the trimethylation of the pyridine ring using methyl iodide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of novel materials and chemical products.
Mécanisme D'action
The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1-Isobutyl-2-piperidinyl)-N,N-diisopropyl-2-pyridinamine
- N-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine
Uniqueness
5-(1-Isobutylpiperidin-2-yl)-N,N,6-trimethylpyridin-2-amine is unique due to its specific substitution pattern on the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects.
Propriétés
Formule moléculaire |
C17H29N3 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N,N,6-trimethyl-5-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H29N3/c1-13(2)12-20-11-7-6-8-16(20)15-9-10-17(19(4)5)18-14(15)3/h9-10,13,16H,6-8,11-12H2,1-5H3 |
Clé InChI |
LEHNCYWRCSOTHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N(C)C)C2CCCCN2CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)


![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)

![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)


![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)



![tert-Butyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B11805961.png)
